molecular formula C23H28N6 B2656568 5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850899-81-9

5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2656568
M. Wt: 388.519
InChI Key: JLFUEXWZFNTZQF-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis of new pyrazole and pyrazolopyrimidine derivatives, including methods for generating compounds with significant antibacterial activities. The structural elucidation of these compounds involves advanced techniques such as NMR, IR, and HRMS, highlighting the compound's potential in contributing to new antibacterial agents (Rahmouni et al., 2014).

Crystallographic Studies

Crystallographic studies have detailed the hydrogen-bonded structures of related pyrazolo[1,5-a]pyrimidine derivatives, providing insight into their molecular configurations and interactions. Such studies lay the groundwork for understanding the physical and chemical properties of these compounds, which is crucial for their potential application in material science and drug design (Portilla et al., 2006).

Biological Activity and Drug Development

Compounds structurally related to 5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been synthesized and evaluated for various biological activities. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have shown excellent in vitro antitumor activity against specific cancer cell lines, also exhibiting high antimicrobial and antioxidant activities. These findings are supported by density functional theory (DFT) calculations, which help in understanding the relationship between structure and activity, thus guiding the design of more effective therapeutic agents (Farag & Fahim, 2019).

Chemical Reactivity and Applications

The reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been explored to synthesize a range of compounds with potential applications as benzodiazepine receptor ligands, highlighting the versatility of these compounds in medicinal chemistry. Such studies not only contribute to the field of neuroscience by offering new therapeutic candidates but also exemplify the broad utility of these compounds in creating biologically active molecules (Bruni et al., 1994).

Future Directions

Imidazole has become an important synthon in the development of new drugs . Therefore, the study and development of imidazole derivatives continue to be a significant area of research in medicinal chemistry.

properties

IUPAC Name

5-tert-butyl-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6/c1-17-21(18-9-6-5-7-10-18)22-26-19(23(2,3)4)15-20(29(22)27-17)25-11-8-13-28-14-12-24-16-28/h5-7,9-10,12,14-16,25H,8,11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFUEXWZFNTZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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